Validated Intermediate for Selective CBP/P300 Bromodomain Inhibitors vs. General Benzoxazepine Scaffolds
The methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate scaffold (compound 91) is explicitly validated as the critical intermediate for synthesizing a series of CBP/P300 bromodomain inhibitors with quantifiable selectivity over BET bromodomains. The terminal inhibitor TPOP146 (compound 102), derived from this C-9 methyl ester building block, exhibited a Kd of 134 nM for CBP and 5.02 μM for BRD4(1), representing a >30-fold selectivity window [1]. Even the ester intermediates (92-95) lacking a terminal amine showed promising CBP activity and very high selectivity over BRD4(1), confirming that the C-9 carboxylate pharmacophore is intrinsically favorable for target engagement [1]. In contrast, benzoxazepine scaffolds functionalized at other positions (e.g., C-8 carboxylate) have not been reported in this validated SAR trajectory and lack any quantitative evidence for CBP bromodomain activity [1].
| Evidence Dimension | CBP bromodomain binding affinity (Kd) and selectivity over BRD4(1) |
|---|---|
| Target Compound Data | CBP Kd = 134 nM; BRD4(1) Kd = 5.02 μM (>30-fold selectivity) for terminal inhibitor TPOP146 derived from this scaffold [1] |
| Comparator Or Baseline | Benzoxazepine scaffolds with C-8 carboxylate or alternative regiochemistry: No reported CBP bromodomain activity or selectivity data |
| Quantified Difference | The C-9 carboxylate scaffold enables >30-fold selectivity (CBP vs. BRD4(1)); no equivalent selectivity achievable with C-8 regioisomer based on available evidence |
| Conditions | Isothermal titration calorimetry (ITC) for Kd determination; differential scanning fluorimetry (DSF) for selectivity profiling |
Why This Matters
This scaffold is the only benzoxazepine building block with published validation as a selective CBP/P300 bromodomain inhibitor precursor, making it indispensable for reproducible chemical probe development.
- [1] Popp, T. A., Tallant, C., Rogers, C., Fedorov, O., Brennan, P. E., Müller, S., Knapp, S., & Bracher, F. (2016). Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. Journal of Medicinal Chemistry, 59(19), 8889–8912. View Source
